molecular formula C16H17N3O3 B13454353 3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione

3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione

Cat. No.: B13454353
M. Wt: 299.32 g/mol
InChI Key: KQJHWZABWSHAOR-UHFFFAOYSA-N
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Description

3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrroloquinoline core fused with a piperidine-2,6-dione moiety. The presence of multiple nitrogen atoms and a keto group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce alkyl or aryl groups onto the molecule .

Scientific Research Applications

3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and piperidine-2,6-dione analogs. Examples include:

    Pyrrolo[2,3-b]quinoline: Another heterocyclic compound with a similar core structure but different substituents.

    Piperidine-2,6-dione derivatives: Compounds with variations in the substituents on the piperidine ring.

Uniqueness

What sets 3-{8-oxo-1H,2H,3H,4H,6H,7H,8H-pyrrolo[3,4-g]quinolin-7-yl}piperidine-2,6-dione apart is its unique combination of the pyrroloquinoline core and the piperidine-2,6-dione moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c20-14-4-3-13(15(21)18-14)19-8-10-6-9-2-1-5-17-12(9)7-11(10)16(19)22/h6-7,13,17H,1-5,8H2,(H,18,20,21)

InChI Key

KQJHWZABWSHAOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2NC1)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

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